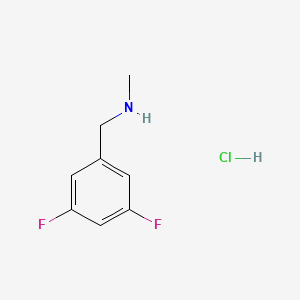
1-(3,5-Difluorophenyl)-N-methylmethanamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluorophenyl)-N-methylmethanamine HCl is a chemical compound that features a difluorophenyl group attached to a methylmethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl typically involves the following steps:
Fluorination: The starting material, 1,3,5-trichlorobenzene, is fluorinated to produce 1,3,5-trifluorobenzene.
Methylation: The 3,5-difluoroaniline is subsequently methylated to form 1-(3,5-difluorophenyl)-N-methylmethanamine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly used.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Difluorophenyl)-N-methylmethanamine HCl undergoes various chemical reactions, including:
Substitution Reactions: The difluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the phenyl ring or the amine moiety .
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluorophenyl)-N-methylmethanamine HCl has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,5-Difluorophenyl)-N-methylmethanamine HCl: Similar structure but with fluorine atoms at different positions.
1-(3,4-Difluorophenyl)-N-methylmethanamine HCl: Another isomer with different fluorine atom positions.
Uniqueness
1-(3,5-Difluorophenyl)-N-methylmethanamine HCl is unique due to its specific fluorine atom positions, which can influence its chemical reactivity and biological activity compared to other isomers .
Biologische Aktivität
Chemical Structure and Properties
- Chemical Formula : C10H12F2N.HCl
- Molecular Weight : 221.66 g/mol
- IUPAC Name : 1-(3,5-Difluorophenyl)-N-methylmethanamine hydrochloride
The structure features a difluorophenyl group attached to a methylmethanamine moiety, which may influence its interaction with biological targets.
While no specific mechanisms have been established for this compound, similar compounds often exhibit activities through:
- Receptor Binding : Interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar amines have shown antibacterial properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures can exhibit antimicrobial properties. For instance:
- A study on related methanamine derivatives demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Antiproliferative Effects
In vitro studies on related compounds have shown antiproliferative effects against cancer cell lines:
- Compounds targeting the RAS-RAF-MEK-MAPK signaling pathway have been evaluated for their capacity to inhibit tumor growth in preclinical models . Although specific studies on 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl are lacking, the potential for similar activity exists.
Data Table: Summary of Biological Activities
Safety and Toxicity
There is currently insufficient data regarding the safety profile and toxicity of this compound. Toxicological assessments are necessary to evaluate potential side effects and establish safe dosage ranges for therapeutic applications.
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTGSLQOMQVCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














